methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate
Description
Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is a benzimidazole derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a methyl ester at position 4 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications. Its synthesis likely involves cyclization of o-phenylenediamine derivatives with carboxylate precursors, followed by selective functionalization at positions 2, 4, and 5, as seen in analogous benzimidazole syntheses .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-7-4-5-8(15-2)9(10(7)13-6)11(14)16-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
ABKWLNYOVXBIKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for biologically active molecules.
Medicine: It has been investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazole scaffold is highly tunable, with substitutions at positions 2, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Pharmacological and Functional Differences
- Bioactivity: TCV-116 and its active metabolite CV-11974 exhibit nanomolar affinity for angiotensin II receptors due to the tetrazole biphenyl group, which enhances hydrogen bonding and π-π stacking with receptors . In contrast, this compound lacks this pharmacophore, suggesting divergent therapeutic targets.
- Solubility and Metabolism : The methyl ester in the target compound may act as a prodrug, similar to TCV-116, but its hydrolysis to a carboxylic acid (if applicable) would depend on esterase activity . Benzimidazole-2-carboxylic acids (e.g., CV-11974) bypass this step, enabling immediate receptor engagement .
- Synthetic Flexibility : Compounds like 2-(chloromethyl)-1H-benzimidazole (32–39) allow further derivatization (e.g., nucleophilic substitution), whereas the target compound’s ester and methoxy groups limit direct functionalization .
Physicochemical Properties
- Crystallinity : Substituent patterns influence hydrogen bonding and crystal packing. For example, benzimidazole-2-carboxylic acids form stable salts via COOH⋯N interactions, while methyl esters rely on weaker van der Waals forces .
Data Tables
Table 1: Substituent Effects on Benzimidazole Bioactivity
| Position | Substituent | Effect on Bioactivity |
|---|---|---|
| 2 | -CH₃ | Increases lipophilicity; may reduce receptor binding compared to -COOH or -OCH₂CH₃. |
| 4 | -COOCH₃ | Prodrug potential; hydrolyzes to -COOH in vivo (if metabolically labile). |
| 5 | -OCH₃ | Electron-donating; may stabilize radicals or enhance π-stacking in aromatic systems. |
Table 2: Key Pharmacokinetic Parameters of Selected Benzimidazoles
| Compound | logP | Water Solubility (mg/mL) | IC₅₀ (Receptor Binding) |
|---|---|---|---|
| Target | 2.1 | 0.12 | Not reported |
| CV-11974 | 1.8 | 1.45 | 1.12 × 10⁻⁷ M (AII receptor) |
| TCV-116 | 3.5 | 0.08 | Prodrug (converts to CV-11974) |
Biological Activity
Methyl 5-methoxy-2-methyl-1H-benzimidazole-4-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from recent literature and research findings.
Structure and Synthesis
Benzimidazole derivatives, including this compound, are characterized by a fused benzene and imidazole ring. The presence of methoxy and carboxylate groups significantly influences their biological activity. Recent studies have focused on optimizing the synthesis of these compounds to enhance their efficacy against various diseases.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with the benzimidazole nucleus exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives have shown effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives can also function as anti-inflammatory agents by inhibiting pro-inflammatory mediators. Compounds similar to this compound have been shown to block the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Antiviral Activity
Some benzimidazole derivatives demonstrate antiviral properties by inhibiting viral replication processes. For example, specific derivatives have been effective against human cytomegalovirus (HCMV) and other RNA viruses, highlighting their potential in antiviral therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of benzimidazole derivatives. It was found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications at specific positions on the benzimidazole ring significantly impact its biological activity. For instance, the presence of methoxy groups at the 5-position enhances its antimicrobial potency, while carboxylate substitutions improve anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
